Cas no 2154662-24-3 ((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid
- 2154662-24-3
- EN300-1300471
-
- インチ: 1S/C7H8ClN3O2/c8-7-10-2-1-4(11-7)3-5(9)6(12)13/h1-2,5H,3,9H2,(H,12,13)/t5-/m0/s1
- InChIKey: ZIORXURDKNRIHX-YFKPBYRVSA-N
- ほほえんだ: ClC1=NC=CC(C[C@@H](C(=O)O)N)=N1
計算された属性
- せいみつぶんしりょう: 201.0305042g/mol
- どういたいしつりょう: 201.0305042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300471-50mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 50mg |
$1008.0 | 2023-09-30 | ||
Enamine | EN300-1300471-1.0g |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300471-2500mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 2500mg |
$2351.0 | 2023-09-30 | ||
Enamine | EN300-1300471-100mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 100mg |
$1056.0 | 2023-09-30 | ||
Enamine | EN300-1300471-5000mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 5000mg |
$3479.0 | 2023-09-30 | ||
Enamine | EN300-1300471-10000mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 10000mg |
$5159.0 | 2023-09-30 | ||
Enamine | EN300-1300471-250mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 250mg |
$1104.0 | 2023-09-30 | ||
Enamine | EN300-1300471-500mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 500mg |
$1152.0 | 2023-09-30 | ||
Enamine | EN300-1300471-1000mg |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid |
2154662-24-3 | 1000mg |
$1200.0 | 2023-09-30 |
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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4. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acidに関する追加情報
Comprehensive Overview of (2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid (CAS No. 2154662-24-3)
(2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid (CAS No. 2154662-24-3) is a specialized chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its 2-chloropyrimidine moiety and propanoic acid backbone, serves as a critical building block in drug discovery, particularly in the development of targeted therapies. Its unique structure enables interactions with biological systems, making it valuable for studying enzyme inhibition and receptor modulation.
In recent years, the demand for custom amino acid derivatives like (2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid has surged due to advancements in precision medicine and peptide-based therapeutics. Researchers are increasingly exploring its potential in cancer immunotherapy and neurological disorder treatments, aligning with the growing focus on personalized healthcare. The compound’s chloropyrimidine group also makes it a candidate for kinase inhibitor design, a hot topic in AI-driven drug discovery platforms.
The synthesis of CAS 2154662-24-3 involves multi-step organic reactions, often requiring asymmetric catalysis to maintain its (2S)-stereochemistry. This process highlights the importance of green chemistry principles, a trending subject in sustainable pharmaceutical manufacturing. Analytical techniques such as HPLC and NMR are essential for verifying its purity and enantiomeric excess, ensuring compliance with GMP standards for preclinical studies.
From a commercial perspective, (2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid is often searched alongside terms like high-purity amino acid suppliers or bulk custom synthesis, reflecting industry needs. Its applications extend to proteomics research and bioconjugation, where its reactive groups facilitate labeling and crosslinking. Notably, its stability under physiological conditions makes it suitable for in vivo imaging studies, a rapidly evolving field.
As the scientific community prioritizes fragment-based drug design, compounds like 2154662-24-3 are gaining traction for their modularity. Online forums frequently discuss its role in hit-to-lead optimization, underscoring its relevance in modern medicinal chemistry workflows. Furthermore, its compatibility with automated peptide synthesizers aligns with the rise of high-throughput screening technologies.
In summary, (2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid exemplifies the intersection of chemical innovation and biomedical application. Its versatility addresses key challenges in drug development, resonating with trends like computational chemistry and biologics engineering. For researchers seeking CAS 2154662-24-3 suppliers, verifying certificates of analysis and regulatory documentation remains crucial to ensure experimental reproducibility.
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